![molecular formula C12H13N3O2 B3010457 Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate CAS No. 1502723-05-8](/img/structure/B3010457.png)
Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate
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Overview
Description
Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate is a chemical compound that belongs to the class of organic compounds known as piperidinecarboxylic acids . These are compounds containing a piperidine ring which bears a carboxylic acid group . It is used for the synthesis of isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides .
Synthesis Analysis
The synthesis of pyrazole derivatives like Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis
The molecular structure of Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical And Chemical Properties Analysis
Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate is a white to pale yellow crystalline powder . Its molecular weight is 231.25 .Scientific Research Applications
Anti-Fibrosis Activity
Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate: derivatives have been studied for their potential anti-fibrotic activities. These compounds have shown promise in inhibiting the expression of collagen and hydroxyproline in cell culture mediums, indicating potential as novel anti-fibrotic drugs .
Neuroprotective and Anti-neuroinflammatory Agents
Research has indicated that certain triazole-pyrimidine hybrids, which can be synthesized from pyrazole derivatives, exhibit significant neuroprotective and anti-inflammatory properties. These compounds could potentially be developed as treatments for neurodegenerative diseases .
Antimicrobial Activity
Pyrazole derivatives, including those related to ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate, have been synthesized and evaluated for their antibacterial properties. Some have shown excellent activity against various bacterial strains, suggesting their use as potent antimicrobial agents .
Antileishmanial and Antimalarial Activities
Compounds bearing the pyrazole moiety have demonstrated diverse pharmacological effects, including potent antileishmanial and antimalarial activities. Hydrazine-coupled pyrazoles, which can be synthesized from ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate, have been evaluated for these activities with promising results .
Synthesis of Heterocyclic Compounds
The pyrazole ring is a privileged structure in medicinal chemistry, and ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate serves as a versatile framework for the synthesis of various heterocyclic compounds with potential biological activities .
Drug Discovery
Pyrazole derivatives are considered influential in drug discovery due to their structural versatility and biological activities. Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate could be used as a starting point for the synthesis of new pharmacophores, leading to the development of safe and effective therapeutic agents .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
The primary targets of Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate are Nitric Oxide Synthase (NOS) enzymes, specifically the inducible and endothelial forms . These enzymes play a crucial role in producing nitric oxide (NO), a messenger molecule with diverse functions throughout the body .
Mode of Action
The compound interacts with its targets (NOS enzymes) to produce nitric oxide (NO) . NO is a messenger molecule with diverse functions throughout the body. In macrophages, NO mediates tumoricidal and bactericidal actions .
Biochemical Pathways
For instance, NO is implicated in vascular smooth muscle relaxation through a cGMP-mediated signal transduction pathway . It also mediates vascular endothelial growth factor (VEGF)-induced angiogenesis .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound .
Result of Action
The production of NO as a result of the compound’s action has diverse effects at the molecular and cellular levels. In macrophages, NO mediates tumoricidal and bactericidal actions . This suggests that the compound could potentially have applications in the treatment of conditions involving macrophages, such as certain types of cancer or infections.
Action Environment
The action, efficacy, and stability of Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate can be influenced by various environmental factors. For instance, the compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it should be handled with care, and exposure should be minimized.
properties
IUPAC Name |
ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-3-17-12(16)10-7-14-15(8-10)11-6-9(2)4-5-13-11/h4-8H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQZPNRRIGIQIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1)C2=NC=CC(=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate |
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